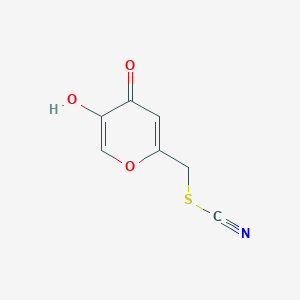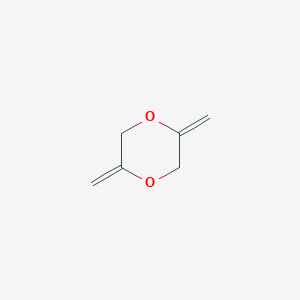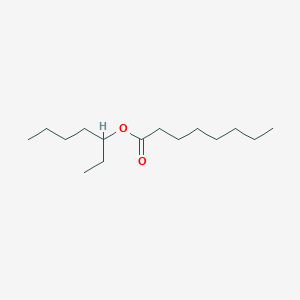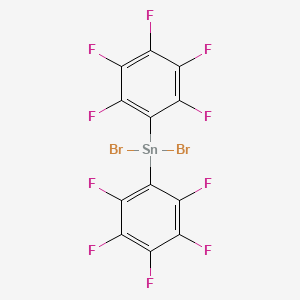
Stannane, dibromobis(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, dibromobis(pentafluorophenyl)- typically involves the reaction of pentafluorophenylmagnesium bromide with tin(IV) bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the preparation of pentafluorophenylmagnesium bromide and its subsequent reaction with tin(IV) bromide under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, dibromobis(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: It can participate in coupling reactions to form larger organometallic complexes
Common Reagents and Conditions
Common reagents used in reactions with stannane, dibromobis(pentafluorophenyl)- include Grignard reagents, organolithium compounds, and various nucleophiles. Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Stannane, dibromobis(pentafluorophenyl)- has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including coupling reactions and polymerizations.
Material Science: It is used in the synthesis of advanced materials, such as organometallic frameworks and nanomaterials.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for bioactive organotin compounds
Wirkmechanismus
The mechanism of action of stannane, dibromobis(pentafluorophenyl)- involves its ability to act as a Lewis acid, facilitating various chemical reactions. The tin center can coordinate with electron-rich species, promoting bond formation and cleavage. The presence of pentafluorophenyl groups enhances its reactivity by stabilizing the tin center and providing electron-withdrawing effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylbis(pentafluorophenyl)tin: Similar in structure but with methyl groups instead of bromine atoms.
Trimethyl(pentafluorophenyl)stannane: Contains three methyl groups and one pentafluorophenyl group attached to the tin atom
Uniqueness
Stannane, dibromobis(pentafluorophenyl)- is unique due to the presence of two bromine atoms and two pentafluorophenyl groups, which confer distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
5375-99-5 |
|---|---|
Molekularformel |
C12Br2F10Sn |
Molekulargewicht |
612.63 g/mol |
IUPAC-Name |
dibromo-bis(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/2C6F5.2BrH.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;;;/h;;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
PMDROAZDYBXXRB-UHFFFAOYSA-L |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(Br)Br)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



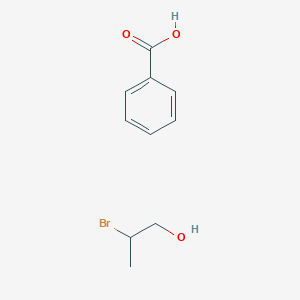
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)

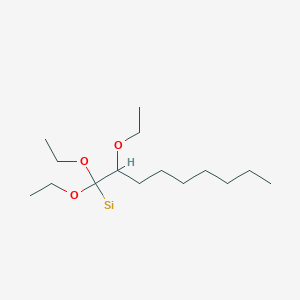
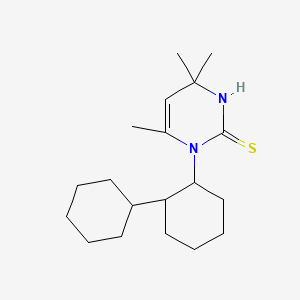

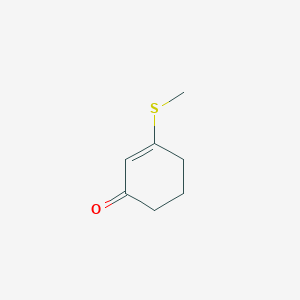
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
